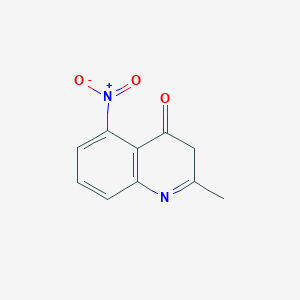

2-Methyl-5-nitroquinolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-methyl-5-nitro-3H-quinolin-4-one |

InChI |

InChI=1S/C10H8N2O3/c1-6-5-9(13)10-7(11-6)3-2-4-8(10)12(14)15/h2-4H,5H2,1H3 |

InChI Key |

PGPSYHIDDVXZBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=O)C1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Nitroquinolin 4 3h One

Vibrational Spectroscopy for Molecular Structure Determination (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of 2-Methyl-5-nitroquinolin-4(3H)-one. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the molecule's constituent parts.

Assignment of Characteristic Functional Group Frequencies

The vibrational spectra of this compound are interpreted by comparing them with the known frequencies for quinolinone derivatives and substituted aromatic systems. nih.govmdpi.comiosrjournals.orgnih.gov The key functional groups—the quinolinone core, the methyl group, and the nitro group—give rise to characteristic absorption and scattering bands.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. mdpi.com The methyl group (CH₃) exhibits symmetric and asymmetric stretching vibrations, usually found in the 2980-2870 cm⁻¹ range.

A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the pyridinone ring, which is expected in the 1680-1650 cm⁻¹ region. This band is a key indicator of the quinolin-4(3H)-one structure. The vibrations of the aromatic C=C and C=N bonds are expected to appear in the 1620-1400 cm⁻¹ range. mdpi.com

The nitro group (NO₂) presents two characteristic and strong stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) modes. For nitroaromatic compounds, these are typically found near 1560-1520 cm⁻¹ and 1360-1330 cm⁻¹, respectively. researchgate.net The C-N stretching vibration from the nitro group attachment is expected at a lower frequency.

Bending vibrations, such as the in-plane and out-of-plane C-H deformations, occur in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. These patterns can be characteristic of the substitution on the benzene (B151609) ring.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

|---|---|---|---|

| N-H Stretch | 3200 - 3000 | Medium, Broad | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | Medium-Weak | Medium |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong | Medium |

| C=C / C=N Stretch | 1620 - 1400 | Medium-Strong | Strong |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Strong | Strong |

| NO₂ Symmetric Stretch | 1360 - 1330 | Strong | Medium |

| C-N Stretch | 1325 - 1230 | Medium | Weak |

| C-H Out-of-Plane Bend | 900 - 650 | Strong | Weak |

Analysis of Tautomeric State through Vibrational Signatures

The compound can theoretically exist in two tautomeric forms: the lactam (amide) form, this compound, and the lactim (enol) form, 4-Hydroxy-2-methyl-5-nitroquinoline. Vibrational spectroscopy is a definitive method for distinguishing between these two states in the solid phase. researchgate.net

The presence of a strong C=O stretching band around 1680-1650 cm⁻¹ and a broad N-H stretching band between 3200-3000 cm⁻¹ in the FT-IR spectrum would provide conclusive evidence for the predominance of the quinolin-4(3H)-one (lactam) form. researchgate.net Conversely, the enol tautomer would be characterized by the absence of the C=O stretch and the appearance of a sharp O-H stretching band (around 3600-3500 cm⁻¹) and a C-O stretching vibration (around 1200 cm⁻¹). Computational studies on related hydroxyquinolines confirm that the keto (quinolinone) form is generally the more stable tautomer. researchgate.net The experimental spectra are expected to overwhelmingly reflect the vibrational signatures of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy provides atom-level structural detail by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR spectra map the proton and carbon skeletons of the molecule, while 2D NMR techniques establish connectivity between atoms.

Elucidation of Proton and Carbon Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The methyl group protons (C2-CH₃) would appear as a singlet in the upfield region, likely around δ 2.4-2.7 ppm. rsc.org The proton on the C3 position would likely appear as a singlet as well, in the δ 6.0-6.5 ppm region. The aromatic protons on the benzo-fused ring (H6, H7, H8) would resonate in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns (doublets, triplets, or doublets of doublets) and coupling constants determined by their positions relative to each other. The N-H proton of the amide group is expected to be a broad singlet, and its chemical shift can be highly variable depending on solvent and concentration.

The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The methyl carbon (C2-CH₃) will be the most upfield signal, typically around δ 18-25 ppm. rsc.org The C3 carbon would likely resonate around δ 120-125 ppm. The carbonyl carbon (C4) will be the most downfield signal, expected in the δ 175-180 ppm range. rsc.org The remaining aromatic and heterocyclic carbons will appear between δ 115-150 ppm. The carbon atom bearing the nitro group (C5) would be significantly influenced by its electron-withdrawing nature.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 10.0 - 12.0 | Broad Singlet |

| C2-CH₃ | 2.4 - 2.7 | Singlet |

| H3 | 6.2 - 6.5 | Singlet |

| H6, H7, H8 | 7.0 - 8.5 | Multiplets (d, t, dd) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-CH₃ | 18 - 25 |

| C2 | 145 - 155 |

| C3 | 120 - 125 |

| C4 | 175 - 180 |

| C4a | 138 - 142 |

| C5 | 140 - 145 |

| C6, C7, C8 | 115 - 135 |

| C8a | 120 - 125 |

Investigation of Molecular Conformation and Stereochemical Aspects

While the core quinolinone ring system is largely planar, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of the proton and carbon signals, especially for the closely spaced aromatic signals.

A COSY spectrum would reveal the coupling network between adjacent protons, confirming the H6-H7-H8 connectivity through cross-peaks. An HMBC spectrum would show correlations between protons and carbons over two to three bonds. For instance, it would show a correlation between the methyl protons (C2-CH₃) and the C2 and C3 carbons, and between the H3 proton and the C2, C4, and C4a carbons, solidifying the structural assignment. researchgate.net Nuclear Overhauser Effect (NOE) experiments could further be used to establish through-space proximity between protons, confirming the spatial arrangement of the substituents on the heterocyclic ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) is expected to display multiple absorption bands. These arise from π→π* transitions within the aromatic quinolinone system and n→π* transitions associated with the carbonyl and nitro groups. researchgate.net The presence of the conjugated system and the strong chromophoric nitro and carbonyl groups would result in absorptions extending into the visible region, likely imparting a yellow color to the compound. nih.gov

Photoluminescence spectroscopy is used to study the emission of light from the molecule after electronic excitation. Many nitroaromatic compounds, however, are known to be poor fluorophores or exhibit significant quenching of their photoluminescence. nih.govnih.gov The nitro group is a powerful electron-withdrawing group and can provide a pathway for rapid, non-radiative de-excitation of the excited state through mechanisms like efficient intersystem crossing to the triplet state or static quenching. nih.govrsc.org Therefore, it is anticipated that this compound will show very weak or no fluorescence upon excitation. Any observed emission would likely be weak and significantly red-shifted from the absorption maximum.

Analysis of Electronic Transitions and Energy Gaps

The electronic properties of this compound are determined by the arrangement of its molecular orbitals. UV-Visible (UV-Vis) absorption spectroscopy is the primary technique used to investigate the electronic transitions between these orbitals. When the molecule absorbs light, electrons are promoted from a lower energy occupied molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy unoccupied molecular orbital (like the Lowest Unoccupied Molecular Orbital, LUMO). The wavelengths of absorbed light correspond to the energy differences between these electronic states.

For a compound like this compound, the spectrum is expected to show characteristic absorption bands arising from π-π* and n-π* transitions. The quinolinone core provides an extended π-conjugated system, while the nitro group (a strong electron-withdrawing group) and the carbonyl group introduce n-π* transitions and significantly influence the π-system's electronic distribution. The presence of the electron-withdrawing nitro group often leads to a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent molecule, indicating a smaller HOMO-LUMO gap. nih.gov

The optical energy gap (Eg) can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. This involves plotting (αhν)n against photon energy (hν), where α is the absorption coefficient and 'n' depends on the nature of the electronic transition. For direct allowed transitions, n=2. The extrapolation of the linear portion of the plot to the x-axis gives the value of the optical band gap.

Theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), complement experimental data by calculating the energies of the HOMO and LUMO levels. nih.gov These calculations provide a theoretical value for the energy gap and help in assigning the observed electronic transitions.

Table 1: Illustrative Electronic Transition Data for a Nitro-Aromatic Compound (Note: This data is representative of a typical nitro-substituted heterocyclic compound and is not specific to this compound)

| Transition Type | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| n → π* | 340 | 0.005 | HOMO-1 → LUMO |

| π → π* | 295 | 0.650 | HOMO → LUMO |

Investigation of Photophysical Properties and Quantum Yield

Photophysical studies investigate the fate of the molecule after it absorbs light and enters an excited state. This includes processes like fluorescence, phosphorescence, and non-radiative decay. For this compound, these properties are investigated using fluorescence spectroscopy.

Upon excitation at a wavelength corresponding to an absorption band, the molecule may emit light (fluoresce) as it returns to the ground state. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The presence of nitro groups in aromatic compounds is often associated with fluorescence quenching, which can lead to a low or negligible fluorescence quantum yield. researchgate.net This quenching can occur via efficient intersystem crossing to the triplet state or through intramolecular charge transfer processes. nih.gov

The fluorescence quantum yield (ΦF) is a critical parameter that measures the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is typically determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or ferrocene) under identical experimental conditions. wikipedia.org

The following equation is used for calculation: ΦF, sample = ΦF, ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

Where:

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

Table 2: Example Photophysical Data for a Substituted Quinoline (B57606) Derivative (Note: This data is illustrative and not specific to this compound)

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Ethanol | 310 | 395 | 85 | 0.05 |

| Dichloromethane | 315 | 410 | 95 | 0.03 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. ub.edu

For this compound (molecular formula C10H8N2O3), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (e.g., 12C = 12.000000, 1H = 1.007825, 14N = 14.003074, 16O = 15.994915). An experimentally determined mass from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. nih.gov

In addition to the molecular ion peak [M+H]+ or [M]+•, HRMS also reveals characteristic fragmentation patterns. The fragmentation of quinoline derivatives often involves the loss of small neutral molecules like CO, HCN, and NO2. chempap.org Analyzing the exact masses of these fragment ions helps in elucidating the compound's structure and confirming the connectivity of its functional groups.

Table 3: Theoretical vs. Expected HRMS Data for C10H8N2O3

| Ion Formula | Ion Type | Theoretical m/z | Expected Observed m/z (example) | Mass Difference (ppm) |

|---|---|---|---|---|

| [C10H9N2O3]+ | [M+H]+ | 205.0594 | 205.0591 | -1.5 |

| [C10H8N2O3]+• | [M]+• | 204.0516 | 204.0512 | -2.0 |

| [C10H8NO]+ | [M-NO2+H]+ | 158.0600 | 158.0597 | -1.9 |

Single Crystal X-ray Diffraction for Solid-State Structural Purity and Conformational Analysis

To perform this analysis, a high-quality single crystal of this compound must be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The data obtained would confirm the tautomeric form present in the solid state, which for this compound is the 4(3H)-one form. It would also precisely define the planarity of the quinolinone ring system and the orientation of the methyl and nitro substituents relative to the ring. For instance, the analysis would show the degree of twisting of the nitro group out of the plane of the aromatic ring, a common feature in sterically hindered nitro-aromatic compounds. Studies on related quinoline structures have utilized this technique to confirm molecular geometries and analyze packing motifs. mdpi.com

Table 4: Illustrative Crystallographic Data for a Substituted Quinolinone Derivative (Note: This data is representative and not specific to this compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C10H8N2O3 |

| Formula Weight | 204.18 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.53 |

| b (Å) | 17.03 |

| c (Å) | 11.47 |

| β (°) | 106.14 |

| Volume (Å3) | 1602.7 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm3) | 1.45 |

Computational and Theoretical Investigations of 2 Methyl 5 Nitroquinolin 4 3h One and Nitroquinolinone Analogues

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of molecular systems. nih.govresearchgate.net DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), offer a balance of computational cost and accuracy for studying organic molecules. researchgate.netnih.govchemicalbook.com For investigating excited-state properties, Time-Dependent DFT (TD-DFT) is the method of choice, providing insights into electronic transitions and absorption spectra. nih.govnih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium geometry. For 2-Methyl-5-nitroquinolin-4(3H)-one, the quinolinone ring is expected to be largely planar, though the methyl and nitro groups may exhibit slight out-of-plane torsion.

Conformational analysis of related nitro-substituted heterocyclic compounds has been successfully performed using DFT calculations to identify the most stable isomers. nih.govmdpi.com For instance, in studies of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, DFT calculations were able to determine the relative Gibbs free energies of different rotamers and isomers, which correlated well with experimental NMR data. nih.govmdpi.com A similar approach for this compound would involve optimizing various possible conformations to identify the global minimum on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a Quinolinone Ring System (Note: These are typical values based on DFT calculations of related quinolinone structures and are for illustrative purposes.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.38 | N1-C2-C3 | 121.0 |

| C4=O | 1.24 | C3-C4-C4a | 118.5 |

| C5-N(O2) | 1.47 | C4-C4a-C5 | 119.8 |

| C4a-C8a | 1.41 | O-N-O | 124.5 |

| N1-C8a | 1.39 | C4-C5-N(O2) | 117.2 |

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap points to higher reactivity and polarizability. irjweb.commdpi.com For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the electron-withdrawing nitro group. In this compound, the HOMO-LUMO gap is expected to be influenced by the combined electronic effects of the quinolinone core, the methyl group, and the powerful electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. wikipedia.org MEP maps display regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, the most negative potential is expected to be located around the oxygen atoms of the carbonyl and nitro groups, indicating these as primary sites for electrophilic interactions. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It describes the Lewis-like bonding pattern in terms of localized 1-center (lone pairs) and 2-center (bonds) orbitals. chemicalbook.com This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. In the case of the title compound, NBO analysis can quantify the delocalization of electron density from the quinolinone ring to the nitro group, providing insight into the intramolecular charge transfer that characterizes such molecules.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, Electronic Transitions)

Vibrational Frequencies: DFT calculations are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govresearchgate.net The calculated harmonic frequencies are often scaled by a factor (e.g., 0.961) to account for anharmonicity and other systematic errors, leading to a good agreement with experimental data. nih.govnih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the quinolinone, symmetric and asymmetric stretching of the NO2 group, C-H stretching of the methyl group and aromatic ring, and various ring deformation modes. scirp.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govunits.it Theoretical prediction of chemical shifts for related quinolinone and nitro-containing compounds has shown good correlation with experimental values. nih.govmdpi.com For the title compound, calculations would predict the chemical shifts for the methyl protons, the aromatic protons, and all carbon atoms, aiding in the interpretation of experimental NMR spectra.

Electronic Transitions: TD-DFT is employed to calculate the electronic absorption spectra by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov The calculations can identify the nature of these transitions, such as n→π* or π→π*, and which molecular orbitals are involved (e.g., HOMO→LUMO). nih.gov For this compound, the electronic spectrum is expected to be dominated by transitions involving the conjugated π-system of the quinolinone ring and the nitro group.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can model the behavior of a molecule in a more realistic, explicit solvent environment over time. mdpi.comrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic behavior, conformational changes, and intermolecular interactions, such as hydrogen bonding with solvent molecules. mdpi.com For this compound, MD simulations could be used to study its solvation structure, the stability of its hydrogen-bonding interactions with protic solvents, and to generate representative snapshots for subsequent high-level QM/MM (Quantum Mechanics/Molecular Mechanics) calculations of properties in solution.

Theoretical Investigation of Reactivity Descriptors and Global Reactivity Indices

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Describes the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. mdpi.com |

| Electronegativity (χ) | χ = -μ | The power of an atom in a molecule to attract electrons. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy lowering of a system when it accepts electrons. mdpi.com |

A hard molecule is characterized by a large HOMO-LUMO gap, indicating high stability, while a soft molecule has a small gap and is more reactive. irjweb.com The electrophilicity index helps to classify molecules as strong or marginal electrophiles. These descriptors are valuable for comparing the reactivity of a series of related compounds, such as different nitroquinolinone analogues.

Computational Assessment of Nonlinear Optical (NLO) Properties

Molecules with large π-conjugated systems and significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group often exhibit significant nonlinear optical (NLO) properties. nih.govyoutube.com These properties are of interest for applications in optoelectronics and photonics. youtube.comyoutube.com The presence of the electron-donating quinolinone ring system and the strong electron-accepting nitro group in this compound suggests it may possess NLO activity.

Computational methods, specifically DFT, can be used to calculate the key parameters that govern NLO response, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). scirp.org A large value of β is indicative of a strong second-order NLO response. Theoretical calculations can efficiently screen potential NLO candidates and provide insight into the structure-property relationships that enhance NLO activity. For nitroaromatic compounds, the magnitude of the NLO response is often correlated with the degree of ICT, which can be tuned by modifying the donor and acceptor groups.

Reactivity and Reaction Mechanism Investigations of 2 Methyl 5 Nitroquinolin 4 3h One

Nucleophilic Substitution Reactions on the Quinolinone Core

The quinolinone core of 2-Methyl-5-nitroquinolin-4(3H)-one, being electron-deficient due to the nitro group, is primed for attack by nucleophiles. This reactivity is harnessed through several key reaction types, including Vicarious Nucleophilic Substitution (VNS) and Nucleophilic Aromatic Substitution (SNAr).

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitroquinolines. nih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which contains a leaving group at the nucleophilic center, to the aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

A primary requirement for VNS is the presence of a strong electron-withdrawing group, such as the nitro group (–NO₂), which activates the aromatic ring towards nucleophilic attack. nih.govorganic-chemistry.org The reaction typically proceeds at positions ortho and/or para to the nitro group. nih.govorganic-chemistry.org In the context of nitroquinoline derivatives, studies have explored amination reactions using nucleophiles like 9H-carbazole. nih.gov The process involves the formation of a Meisenheimer-type adduct, which then eliminates a leaving group (e.g., HCl from a chloromethyl sulfone reagent) to yield the substituted product. nih.gov

Table 1: Overview of Vicarious Nucleophilic Substitution (VNS)

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic substitution of a hydrogen atom on an electron-deficient aromatic ring. |

| Key Requirement | Presence of a strong electron-withdrawing group (e.g., -NO₂). nih.govorganic-chemistry.org |

| Mechanism | 1. Addition of a carbanion (with a leaving group) to form a σ-adduct. organic-chemistry.orgnih.gov 2. Base-induced β-elimination of the leaving group to restore aromaticity. nih.gov |

| Regioselectivity | Substitution typically occurs at positions ortho and/or para to the activating nitro group. nih.govorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a good leaving group (such as a halide) on an aromatic ring. wikipedia.org This pathway is distinct from VNS as it requires a leaving group other than hydrogen on the substrate. Aromatic rings, typically nucleophilic, become electrophilic and thus susceptible to SNAr when substituted with strong electron-withdrawing groups. wikipedia.orgpressbooks.pub

The SNAr mechanism is a two-step process:

Nucleophilic Attack : The nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Loss of Leaving Group : The leaving group is expelled, and the aromaticity of the ring is restored. numberanalytics.com

The presence of a nitro group ortho or para to the leaving group is crucial as it effectively stabilizes the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. wikipedia.orgpressbooks.pub The SNAr reaction is a cornerstone in the synthesis of many functionalized aromatic molecules. numberanalytics.com

The nitro group is the single most important substituent governing the reactivity of the this compound core in nucleophilic substitutions. Its influence is multifaceted:

Activation : The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly decreases the electron density of the quinolinone ring system. nih.govnih.gov This activation is a prerequisite for both VNS and SNAr reactions, making the otherwise electron-rich aromatic ring electrophilic enough to react with nucleophiles. nih.govwikipedia.org

Regioselectivity : The position of the nitro group directs the incoming nucleophile. For both VNS and SNAr, the nucleophilic attack is overwhelmingly favored at the positions ortho and para to the nitro group. nih.govorganic-chemistry.orgmasterorganicchemistry.com This is because the negative charge of the intermediate can be delocalized onto the oxygens of the nitro group only when the attack occurs at these positions, providing significant resonance stabilization. wikipedia.org In this compound, this directs substitution to the C6 and C8 positions. The steric hindrance from other substituents can also affect the final product distribution. nih.gov

Electrophilic Aromatic Substitution Reactions

In stark contrast to nucleophilic substitutions, electrophilic aromatic substitution (EAS) on the this compound ring is significantly disfavored. The nitro group is a powerful deactivating group for EAS reactions because it strongly withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.comlibretexts.org

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the nitro group acts as a meta-director. youtube.com This means the incoming electrophile would be directed to the positions meta to the nitro group (C6 and C8), where the deactivating resonance effect of the nitro group is not felt, and the destabilizing positive charge of the intermediate is not placed adjacent to the positively polarized nitrogen of the nitro group. However, given the electron-deficient nature of the substrate, nucleophilic substitution pathways are far more common and synthetically useful. nih.gov

Cycloaddition Reactions and Heterocycle Annulation Strategies

The reactivity of certain nitroquinolones can extend beyond simple substitution. In some cases, the pyridone moiety of the quinolone framework can lose its aromaticity due to steric strain and electronic effects, causing it to behave like an activated nitroalkene. nih.gov This altered reactivity opens up pathways for cycloaddition reactions, which are powerful tools for constructing complex cyclic systems in a single step. nih.govrsc.org

For instance, a distorted quinolone ring can undergo cycloaddition with electron-rich alkenes or dienes. nih.gov This allows for the annulation (fusion) of a new ring onto the quinolone scaffold, providing access to novel polycyclic heterocyclic derivatives. nih.gov These strategies are valuable for building molecular complexity from the nitroquinolone template. Theoretical studies, often using Density Functional Theory (DFT), are employed to understand the regio- and stereoselectivity of such cycloaddition reactions. nih.gov

Redox Chemistry and Electrochemical Properties of Nitroquinolinone Derivatives

The nitro group is a versatile functional group in terms of its redox chemistry. It can be readily reduced to a variety of other nitrogen-containing functional groups, most notably the amino group (–NH₂). nih.govsci-hub.st This transformation is a cornerstone of synthetic chemistry as it provides access to anilines, which are key precursors for many other functionalities, including diazonium salts. nih.gov The reduction of nitroarenes can be achieved using a wide range of reagents, including catalytic hydrogenation with metal catalysts (e.g., Pd, Pt) or chemical reductants. sci-hub.st

The electrochemical properties of quinone and quinolone derivatives are of significant interest for understanding their potential roles in biological systems and for developing new materials. nih.gov Techniques like cyclic voltammetry are used to study the redox behavior of these compounds. nih.gov The reduction of the nitro group is a key electrochemical process. svedbergopen.com The metabolism of nitro-containing compounds in biological systems is often initiated by enzymatic reduction, which can lead to the formation of reactive intermediates. svedbergopen.com Studies on related quinone derivatives aim to build predictive models that correlate the chemical structure with redox potential, which helps in designing molecules with specific oxidant or antioxidant properties. nih.gov

Table 2: Summary of Key Reactions and Influences

| Reaction Type | Reagents/Conditions | Key Feature of this compound |

|---|---|---|

| VNS | Carbanion with leaving group, base organic-chemistry.orgnih.gov | -NO₂ group activates the ring for nucleophilic attack. nih.gov |

| SNAr | Nucleophile, substrate with leaving group wikipedia.org | -NO₂ group stabilizes the Meisenheimer complex. wikipedia.org |

| EAS | Electrophile, acid catalyst libretexts.orgmasterorganicchemistry.com | -NO₂ group deactivates the ring and directs meta. youtube.com |

| Cycloaddition | Electron-rich diene/alkene nih.gov | Distorted ring can act as a nitroalkene dienophile. nih.gov |

| Reduction | H₂, metal catalyst (e.g., Pd/C) sci-hub.st | -NO₂ group is readily reduced to an amino group. nih.govsci-hub.st |

Studies on Tautomeric Equilibrium and Its Impact on Chemical Reactivity

The chemical behavior and reactivity of this compound are intrinsically linked to its tautomeric nature. Like other 4-quinolinone derivatives, this compound can theoretically exist in two primary tautomeric forms: the keto (amide) form, this compound, and the enol (iminol) form, 4-hydroxy-2-methyl-5-nitroquinoline. The position of this equilibrium is crucial as it dictates the molecule's electronic distribution, hydrogen-bonding capabilities, and ultimately, its reaction pathways.

Tautomeric Forms of this compound

The two principal tautomers are:

Keto Form (Amide): this compound

Enol Form (Iminol): 4-Hydroxy-2-methyl-5-nitroquinoline

The equilibrium between these two forms is influenced by various factors, including the electronic effects of substituents on the quinoline (B57606) ring and the nature of the solvent.

Dominance of the Keto Tautomer

Theoretical and spectroscopic studies on a range of substituted quinolin-4(1H)-ones, including those bearing nitro groups, consistently indicate a strong preference for the keto tautomer. Computational studies employing Density Functional Theory (DFT) have shown the 4-oxo (keto) form to be significantly more stable than the 4-hydroxy (enol) form, both in the gaseous phase and in various solvents.

The presence of the electron-withdrawing nitro group at the 5-position is expected to further influence the electronic properties of the quinoline system, but it is not anticipated to shift the equilibrium in favor of the enol form. In fact, studies on other heterocyclic systems have shown that nitro substitution can have a complex influence on tautomerism, but in the case of quinolinones, the inherent stability of the amide functionality in the keto form tends to prevail.

Impact on Chemical Reactivity

The predominance of the this compound tautomer has significant implications for its chemical reactivity:

Acidity: The N-H proton in the keto form is acidic and can be removed by a base. This is a key step in many reactions, such as N-alkylation.

Nucleophilicity: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a hydrogen bond acceptor.

Electrophilicity: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

Aromaticity: The tautomeric form influences the aromatic character of the bicyclic system. The keto form disrupts the full aromaticity of a hypothetical di-aromatic quinoline system, which impacts its substitution reactions.

While the enol form is present in much lower concentrations, it can be a highly reactive intermediate in certain reactions. The enolic hydroxyl group is more acidic than the N-H proton of the keto form, and the enol form can participate in reactions at the C3 position via its enamine-like character. However, for most practical purposes, the chemistry of this compound is dictated by the reactivity of the more stable keto tautomer.

Illustrative Computational Data on Tautomer Stability

| Tautomer | Relative Energy (kcal/mol) | Estimated Equilibrium Population (%) |

| Keto Form (e.g., 6-Nitroquinolin-4(1H)-one) | 0.00 | >99 |

| Enol Form (e.g., 4-Hydroxy-6-nitroquinoline) | > 5.00 | <1 |

Note: This data is illustrative and based on computational studies of a related isomer. The exact values for this compound may vary, but the trend is expected to be the same.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies: Mechanistic Insights at the Molecular Level

Correlation of Structural Modifications of Quinolinones with Molecular Interaction Profiles (e.g., binding affinity to biomacromolecules, enzyme inhibition mechanisms)

Structural modifications of the quinolinone core are fundamental to modulating their interaction with biological macromolecules, thereby influencing their mechanism of action. Research into quinoline (B57606) and the closely related quinazolinone derivatives has demonstrated that altering substituents at various positions on the heterocyclic ring system directly impacts binding affinity and enzyme inhibition. nih.govresearchgate.net

Enzyme Inhibition Mechanisms: Quinolinone derivatives often exert their biological effects by inhibiting key enzymes. The type of inhibition can vary and is crucial to the compound's pharmacological profile. Common mechanisms include:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the natural substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ). This mode of action is plausible for quinolinone analogs that mimic an enzyme's substrate. youtube.comyoutube.comyoutube.com

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This binding event reduces the enzyme's catalytic efficiency, lowering the Vₘₐₓ without affecting the Kₘ. youtube.comyoutube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site, effectively trapping the substrate in the active site and preventing product formation. This type of inhibition decreases both Vₘₐₓ and Kₘ. youtube.comyoutube.com

Covalent Inhibition: Some inhibitors form a permanent, covalent bond with the enzyme, often with a nucleophilic residue (like cysteine) in the active site. The nitro group, as present in 2-Methyl-5-nitroquinolin-4(3H)-one, can act as a "masked electrophile," becoming reactive only within the specific chemical environment of an enzyme's active site to form such a covalent adduct. nih.gov

Molecular Interaction Profiles from Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. Studies on various quinolinone and quinazolinone hybrids reveal the specific interactions that govern their binding affinity. For instance, docking studies of quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis enzymes and quinazolinone derivatives against lactate (B86563) dehydrogenase A (LDHA) have highlighted the critical role of hydrogen bonds and hydrophobic interactions. nih.govmdpi.com The nitrogen and oxygen atoms within the quinolinone core frequently act as hydrogen bond acceptors or donors, anchoring the molecule within the target's binding pocket.

The following table summarizes representative docking results for quinoline-type compounds against various protein targets, illustrating the nature of these interactions.

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Binding Affinity (kcal/mol) |

| Quinolinone-thiosemicarbazones | M. tuberculosis Enoyl-ACP reductase (InhA) | Tyr158, NAD⁺ | Hydrogen Bonding, Pi-Alkyl | -8.5 to -9.7 |

| Quinazolinone-Schiff bases | Lactate Dehydrogenase A (LDHA) | Arg168, His192, Thr247 | Hydrogen Bonding | -7.9 to -9.1 |

| 2H-thiopyrano[2,3-b]quinolines | CB1a Protein | Not specified | Hydrogen Bonding, Pi-Pi Stacking | -5.3 to -6.1 |

| Quinoline-furanone hybrids | Cyclooxygenase-2 (COX-2) | Arg95, Asp254 | Hydrogen Bonding | Not specified (Score: -130.34) |

This table is a compilation of data from multiple sources to illustrate general interaction patterns. nih.govmdpi.comresearchgate.netnih.gov

Influence of Substituents (Methyl, Nitro) on Molecular Recognition and Interaction Sites

The specific substituents on the quinolinone ring—in this case, the methyl group at position C2 and the nitro group at C5—are not mere decorations. They exert profound electronic and steric effects that dictate how the molecule is recognized by and interacts with a biological target.

Influence of the Nitro Group: The nitro group (NO₂) is a potent electron-withdrawing group, which significantly alters the electronic landscape of the quinoline ring. nih.gov This electronic influence is critical for biological activity.

Enhanced Bioactivity: In many heterocyclic scaffolds, the presence of a nitro group enhances cytotoxic or antimicrobial activity. brieflands.comnih.gov For example, in a series of quinazolinone derivatives tested for inhibitory activity against LDHA, a nitro group at the 5-position was found to enhance the inhibition efficiency, acting as a strong hydrogen bond acceptor. mdpi.com Similarly, studies on quinoline-furanone hybrids showed that compounds with an electron-withdrawing nitro group were more biologically active. researchgate.net

Positional Importance: The biological effect of the nitro group is highly dependent on its position on the ring system. mdpi.com A nitro group at C5, as in the title compound, influences the electron density of both the benzene (B151609) and pyridone rings of the core structure.

Covalent Modification Potential: The nitro group can be metabolically reduced to form reactive species or act as a masked electrophile, enabling covalent bonding to enzyme targets, a mechanism observed with 3-nitropropionate, an inhibitor of isocitrate lyase. nih.gov

Influence of the Methyl Group: The methyl group (CH₃) is a small, lipophilic, electron-donating group. Its influence is a combination of steric and electronic factors.

Modulation of Activity: The effect of a methyl group can be context-dependent. In some series of bioactive compounds, a methyl group at certain positions increases activity, potentially by enhancing hydrophobic interactions with the target or by favorably positioning other functional groups. nih.gov In other cases, it can decrease activity due to steric hindrance, preventing the molecule from fitting optimally into a binding site. nih.gov

Steric Effects: A methyl group at the C2 position of the quinolinone ring is adjacent to the nitrogen at position 1 and the carbonyl group at C4. This can influence the planarity and conformation of the ring system and its interactions with nearby amino acid residues in a protein pocket.

A study on the cytotoxicity of substituted quinolines against Caco-2 cancer cells provides a clear example of how sequential functionalization with these groups impacts biological activity.

| Compound | Description | IC₅₀ (µM) |

| Mixture A+B | 7-methylquinoline & 5-methylquinoline | 2.62 |

| Compound C | 7-methyl-8-nitro-quinoline | 1.87 |

| Compound E | 8-nitro-7-quinolinecarbaldehyde | 0.53 |

Data derived from a study on functionalized quinolines, demonstrating that the addition of a nitro group (Compound C vs. A+B) and further oxidation (Compound E) progressively increases cytotoxicity. brieflands.com

Computational QSAR Approaches for Predicting Molecular Interaction Parameters

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistically significant mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov This approach moves beyond the qualitative nature of SAR to predict the activity of novel compounds before they are synthesized.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each molecule.

Model Generation: A mathematical equation is generated using statistical methods to correlate the descriptors with the biological activity.

Validation: The model's statistical significance and predictive power are rigorously tested to ensure it is not a result of chance correlation.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate contour maps. These maps visualize regions where modifications would likely increase or decrease biological activity.

For example, a 3D-QSAR study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents developed a statistically valid model that highlighted the importance of van der Waals volume and electron density for activity. nih.gov The model suggested that substituting with electron-withdrawing groups like chlorine or bromine increased activity, whereas electron-donating methyl groups slightly decreased it.

The statistical quality of a QSAR model is assessed by several parameters:

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination. Measures the goodness-of-fit of the model. | > 0.6 |

| Q² or R²cv | Cross-validated correlation coefficient. Measures the internal predictive ability (robustness) of the model. | > 0.5 |

| F-statistic | A measure of the statistical significance of the model. | High value |

| s or SEE | Standard error of the estimate. Measures the absolute error of the model's predictions. | Low value |

This table summarizes key QSAR validation parameters and their typical threshold values for a reliable model. nih.gov

Analysis of Stereochemical Influences on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of molecular recognition, as biological targets like enzymes and receptors are inherently chiral. While the core this compound structure is largely planar, several stereochemical aspects can influence its interactions.

Tautomerism: The quinolin-4(3H)-one system exists in a tautomeric equilibrium with its aromatic alcohol isomer, 4-hydroxy-2-methyl-5-nitroquinoline. The predominant form is the quinolinone (lactam), but the presence of the 4-hydroxy (lactim) form, even in small amounts, can present a different set of hydrogen bonding donors and acceptors to a biological target. researchgate.net

Conformational Isomers (Rotamers): While the quinolinone ring itself is rigid, substituents attached to it can rotate around single bonds, leading to different stable conformations known as rotamers. For example, the orientation of the nitro group relative to the plane of the quinoline ring can be influenced by interactions with adjacent groups. Computational studies using Density Functional Theory (DFT) on related heterocyclic systems have been employed to calculate the energy of different rotamers and predict their relative populations, which can affect how the molecule fits into a binding pocket. mdpi.comnih.gov

Geometric Isomers: While not directly applicable to the rigid ring of this compound itself, studies on derivatives reveal the importance of geometric isomerism. For instance, a study of hydrazone derivatives of a related nicotinohydrazide scaffold found that the compounds existed as a mixture of E/Z isomers around the C=N bond. mdpi.comnih.gov These isomers have distinct spatial arrangements and, consequently, different abilities to interact with a target, often resulting in one isomer being significantly more active than the other. This principle underscores the necessity of considering all possible stereochemical forms when evaluating the potential of a drug candidate.

Advanced Chemical and Material Science Applications of 2 Methyl 5 Nitroquinolin 4 3h One Derivatives

Optical and Photophysical Properties for Advanced Material Design

The conjugated system of the quinolinone ring is intrinsically photoactive, making its derivatives prime candidates for applications that rely on the absorption and emission of light. researchgate.net The presence of electron-withdrawing groups, such as the nitro group in 2-methyl-5-nitroquinolin-4(3H)-one, and electron-donating groups can be used to modulate the electronic transitions, thereby tuning the color and efficiency of their luminescence.

Derivatives of quinoline (B57606) and quinolone have been successfully developed as fluorescent tracers and sensors for various analytical and biological applications. nih.gov The light emission of these compounds can be conveniently tuned through simple structural modifications. nih.gov This tunability allows for the creation of probes that are highly sensitive and selective for specific analytes.

One notable application is in the detection of metal ions. For instance, quinoline derivative-functionalized carbon dots have been engineered to act as a fluorescent nanosensor with a high specificity for zinc ions (Zn²⁺) over other competing metal ions. rsc.org These nanosensors are water-soluble, biocompatible, and can permeate cell membranes, enabling intracellular imaging of Zn²⁺ with a detection limit as low as 6.4 nM. rsc.org Similarly, other quinoline-based fluorescent sensors have been designed for the detection of ferric ions (Fe³⁺), demonstrating high selectivity and sensitivity. nih.govresearchgate.net The mechanism of sensing often involves the coordination of the metal ion with the quinoline derivative, which alters the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. nih.gov For example, fluorescein-based dyes derivatized with 8-aminoquinoline, namely QZ1 and QZ2, exhibit a significant fluorescence enhancement upon binding to Zn(II). acs.org

| Compound/Sensor Name | Target Analyte | Key Features |

| Quinoline derivative-functionalized carbon dots | Zn²⁺ | High specificity, low detection limit (6.4 nM), cell-permeable. rsc.org |

| Sensor TQA | Fe³⁺ | High selectivity and sensitivity, detection limit of 0.16841 μM. nih.gov |

| QZ1 and QZ2 | Zn(II) | Large fluorescence enhancement (42- and 150-fold, respectively). acs.org |

The strong absorption and emission properties of quinoline derivatives make them suitable for use as dyes and pigments. wikipedia.org Furthermore, these quinoline moieties can be incorporated into polymer chains to create functional materials with unique photochemical properties. tandfonline.comtandfonline.com

New methacrylic monomers containing a side-chain quinoline moiety have been synthesized and polymerized through free-radical polymerization. tandfonline.com These polymers exhibit interesting photochemical and optical activities. tandfonline.com For example, the illumination of polymers with azomethine fragments containing quinoline units can lead to photoinduced trans-cis-isomerization, resulting in significant changes in their absorption spectra. tandfonline.com The introduction of electron-donating or electron-withdrawing substituents into the quinoline fragment can cause a bathochromic shift in the absorption band. tandfonline.com

Poly(aryleneethynylene)-type polymers that incorporate 8-quinolinol units into their main chain have also been prepared. acs.org These polymers are photoluminescent, with emission peaks around 470 nm and quantum yields ranging from 15% to 49%. acs.org The photoluminescence of these materials can be tuned by the addition of metal ions such as Zn²⁺ and Al³⁺, suggesting their potential for use in sensor applications and as active materials in electronic devices. acs.org Additionally, coordination polymers have been synthesized using quinoline-based ligands, which can form two-dimensional structures that are photoluminescent. mdpi.com

| Polymer/Monomer Type | Polymerization Method | Key Properties |

| Methacrylic azomethine-containing monomers with side-chain quinoline | Free-radical polymerization | Photoinduced trans-cis-isomerization, tunable absorption spectra. tandfonline.com |

| Poly(aryleneethynylene) with 8-quinolinol units | Pd-catalyzed polycondensation | Photoluminescent (emission ~470 nm), tunable emission with metal ions. acs.org |

| 2D Cu(II) coordination polymer with quinoline-carboxylate ligand | Solvothermal synthesis | Photoluminescent with a single absorption band at 465 nm. mdpi.com |

The unique optical properties of quinoline derivatives, stemming from their extensive electron delocalization, make them promising candidates for applications in optoelectronics and laser technology. mdpi.com A novel class of conjugated quinoline derivatives, N-(quinolin-3-ylmethylene)anilines, has been investigated for their random laser properties. mdpi.com When a derivative with a high quantum yield was embedded with zinc oxide (ZnO) nanoparticles and optically pumped, it exhibited random laser action in the 400–430 nm range. mdpi.com This phenomenon occurs when the gain provided by the fluorescent quinoline derivative is combined with the light scattering from the ZnO nanoparticles, creating coherent feedback. mdpi.comaps.org

The potential of quinoline derivatives in optoelectronics is also highlighted by their high electroluminescence efficiency, which is a crucial property for the development of organic light-emitting diodes (OLEDs). mdpi.com The ability to functionalize the quinoline scaffold allows for the tuning of the emission color and efficiency, making these compounds versatile building blocks for various optoelectronic devices.

Catalytic Applications and Development of Novel Ligands

Quinoline derivatives are effective ligands for the formation of metal complexes that exhibit significant catalytic activity. mdpi.comresearchgate.netresearchgate.net The nitrogen atom in the quinoline ring and other potential donor atoms introduced through substitution can coordinate with a variety of metal ions, stabilizing them in catalytically active states. chemscene.com

For example, a series of quinoline-based compounds have been shown to form complexes with copper(II) salts that effectively catalyze the oxidation of catechol to o-quinone, mimicking the activity of the enzyme catechol oxidase. mdpi.comscilit.com The catalytic efficiency of these complexes is dependent on both the chemical structure of the quinoline ligand and the nature of the counter-ions of the copper salt. mdpi.com

In the realm of photoredox catalysis, copper(II) complexes with quinoline-based ligands have been synthesized and demonstrated to be efficient catalysts for atom transfer radical addition (ATRA) reactions under white light irradiation. rsc.org These complexes can be generated in situ and can catalyze the addition of alkyl halides to alkenes with high yields and stereoselectivity. rsc.org The quinoline-based ligand provides a robust environment for the copper center to effectively promote the photo-mediated reaction. rsc.org Furthermore, quinoline-based ligands have been instrumental in developing a palladium(II)-catalyzed selective chlorination of free carboxylic acids. researchgate.net

| Ligand/Complex Type | Metal Ion | Catalytic Application |

| Quinoline-based compounds | Copper(II) | Oxidation of catechol to o-quinone (catecholase activity). mdpi.comscilit.com |

| Copper(II) complexes of quinoline-based ligands | Copper(II) | Photoredox catalysis of atom transfer radical addition (ATRA) reactions. rsc.org |

| Quinoline-based ligand | Palladium(II) | β-C(sp³)-H monoselective chlorination of free carboxylic acids. researchgate.net |

Exploration in Smart Materials and Electronic Devices

The tunable properties of quinolinone derivatives make them attractive for the development of "smart" materials, which can respond to external stimuli such as light, heat, or the presence of specific chemicals. The incorporation of quinolinone moieties into polymers, as discussed previously, can lead to materials with photoresponsive characteristics. tandfonline.com

Quinolinol-based metal complexes are particularly noteworthy for their applications in luminescent materials, including their use in OLEDs. chemscene.com By forming stable complexes with metals like aluminum, these materials can exhibit high quantum yields and tunable emission colors, which are essential for display and lighting technologies. acs.org The ability to create both small-molecule and polymeric metal complexes based on the quinoline scaffold provides a versatile approach to designing materials for electronic devices.

The development of coordination polymers using quinoline-derived ligands also opens up possibilities for creating functional materials with unique magnetic and conductive properties, further expanding their potential use in advanced electronic applications. mdpi.comchemscene.com

Future Perspectives and Emerging Research Directions for 2 Methyl 5 Nitroquinolin 4 3h One

Development of Novel and Sustainable Synthetic Methodologies for Quinolinone Libraries

The synthesis of quinolinone derivatives has traditionally relied on classical methods that often involve harsh conditions, expensive starting materials, and the use of hazardous solvents. acs.orgacs.org The future of quinolinone synthesis, including for libraries based on 2-Methyl-5-nitroquinolin-4(3H)-one, lies in the development of green and sustainable methodologies. researchgate.net Researchers are increasingly focusing on minimizing energy consumption and waste production to reduce environmental impact. acs.orgresearchgate.net

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique accelerates reaction times, often leading to higher yields and cleaner products compared to conventional heating. mdpi.comtandfonline.com For instance, the Friedländer synthesis of quinolines has been efficiently performed under microwave irradiation. mdpi.comacs.org

Solvent-Free and Green Solvent Reactions: Conducting reactions without solvents or in environmentally benign solvents like water or ethanol (B145695) significantly reduces chemical waste. acs.orgacs.org Solvent-free methods for quinoline (B57606) synthesis have been demonstrated to be highly effective. tandfonline.com

Novel Catalysis: The use of reusable, non-toxic, and efficient catalysts is a central theme in green chemistry. tandfonline.com This includes biocatalysts, photocatalysts, and heterogeneous catalysts like magnetic nanoparticles, which allow for easy separation and recycling. acs.orgresearchgate.net For example, a reusable solid acid catalyst, Nafion NR50, has been successfully used for the Friedländer quinoline synthesis. mdpi.com

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the synthesis of complex molecules like quinolines in a single step from three or more reactants, enhancing efficiency and atom economy. rsc.org

Solid-Phase Synthesis: This methodology is particularly useful for generating large libraries of compounds for screening purposes. It facilitates purification and automation. An efficient solid-phase synthesis has been developed for 3,5-dicarboxamide-quinoline-2(1H)-one derivatives, demonstrating its potential for creating diverse quinolinone libraries. acs.org

The adaptation of these green and efficient strategies will be crucial for synthesizing diverse libraries of analogues based on the this compound scaffold, enabling broader exploration of their potential applications.

| Synthesis Strategy | Key Advantages | Relevant Quinolinone Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced side reactions. mdpi.comtandfonline.com | Friedländer synthesis of substituted quinolines. mdpi.comacs.org |

| Solvent-Free Reactions | Reduced waste, lower cost, simplified workup. acs.orgtandfonline.com | Acid-catalyzed Friedländer synthesis. acs.org |

| Green Solvents (e.g., Ethanol, Water) | Low toxicity, biodegradable, readily available. acs.orgrsc.org | Friedländer synthesis using various catalysts. acs.org |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, cleaner reaction profiles. mdpi.comacs.org | Use of ZrO₂/Fe₃O₄ magnetic nanoparticles. acs.org |

| Solid-Phase Synthesis | Amenable to high-throughput synthesis and library generation. acs.org | Parallel synthesis of 3,5-dicarboxamide quinolin-2(1H)-ones. acs.org |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Electronic Understanding

A comprehensive understanding of the structural and electronic properties of this compound is fundamental to unlocking its full potential. The integration of advanced analytical techniques with computational modeling provides a powerful approach to elucidate these characteristics.

Advanced Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR techniques (e.g., 2D-NMR) are invaluable for unambiguously determining the chemical structure and for studying intermolecular interactions, such as how a quinolinone analogue might bind to a biological target. nih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms, bond lengths, and angles, which is essential for understanding solid-state packing and for validating computational models. nih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the molecular weight and elemental composition of newly synthesized analogues.

Computational and Theoretical Chemistry:

Density Functional Theory (DFT): DFT calculations can predict a molecule's electronic structure, orbital energies (HOMO/LUMO), and spectroscopic properties, offering insights into its reactivity and photophysical behavior. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein active site. It is extensively used in rational drug design to screen virtual libraries and prioritize compounds for synthesis. researchgate.netnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic behavior of a molecule over time, helping to assess the stability of ligand-protein complexes and understand conformational changes. nih.govnih.gov

By combining these methods, researchers can build a detailed picture of how the methyl and nitro groups influence the quinolinone core's geometry, electron distribution, and interaction potential. This knowledge is crucial for the rational design of new molecules with tailored properties. researchgate.net

Rational Design of Quinolinone Analogues for Targeted Chemical Functions and Molecular Interactions

Rational design, guided by structure-activity relationship (SAR) studies and computational modeling, is a cornerstone of modern chemical research. researchgate.netmanchester.ac.uk For this compound, this approach can be used to systematically modify its structure to enhance specific functions or to create analogues that engage in precise molecular interactions.

The quinolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. manchester.ac.uk SAR studies on related quinoline and quinazolinone derivatives have shown that small structural modifications can lead to significant changes in biological activity. nih.govmdpi.com For example, the position and nature of substituents on the quinoline ring are critical for their anticancer or antibacterial activities. nih.govrsc.orgrsc.org

Future design strategies for analogues of this compound could involve:

Modification of the Nitro Group: The strong electron-withdrawing nitro group significantly impacts the electronic properties of the aromatic ring. It could be replaced with other electron-withdrawing or electron-donating groups to tune the molecule's reactivity and interaction capabilities. researchgate.net

Substitution at the N-1 Position: Alkylation or arylation at the nitrogen atom can alter the molecule's solubility, steric profile, and hydrogen-bonding capacity, which has been shown to be a key modification in other quinolinone systems. researchgate.net

Functionalization of the Methyl Group: The C-2 methyl group can be a handle for introducing further chemical diversity.

Alterations to the Aromatic Ring: Introducing additional substituents onto the benzene (B151609) ring portion of the quinolinone core can modulate properties like lipophilicity and target binding.

Through such systematic modifications, libraries of analogues can be created and screened for targeted functions, from inhibiting specific enzymes to acting as components in molecular sensors. nih.govnih.gov

Expanding Applications in Advanced Materials and Chemical Technologies

While quinolinones are well-established in medicinal chemistry, their potential in advanced materials is an emerging and exciting field of research. The inherent properties of the quinolinone scaffold, such as thermal stability and tunable photophysical characteristics, make it an attractive building block for functional materials. researchgate.net

Potential future applications for this compound and its derivatives in materials science include:

Organic Electronics: The introduction of electron-withdrawing groups (like the nitro group) and the potential for N-alkylation can alter the energy levels (HOMO/LUMO) of the quinolinone system. This tunability makes them potential candidates for use in organic photovoltaic (OPV) devices or as components in organic light-emitting diodes (OLEDs). researchgate.net

Fluorescent Probes and Sensors: The quinolinone core can exhibit fluorescence. By strategically modifying the structure, it may be possible to design analogues whose fluorescence is quenched or enhanced upon binding to specific ions or molecules, creating a chemical sensor. The large Stokes shifts observed in some quinolinone systems are particularly advantageous for this application. researchgate.net

Functional Polymers: Incorporating the this compound moiety into a polymer backbone could create materials with novel optical, electronic, or thermal properties.

Research in this area would involve synthesizing functionalized monomers based on the core structure and exploring their polymerization and the properties of the resulting materials.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science

The most significant breakthroughs involving this compound will likely arise from interdisciplinary collaborations that bridge the gap between fundamental synthetic chemistry and applied materials science. cam.ac.uk The journey from designing a molecule on a computer to its application in a functional device requires a multifaceted approach.

This collaborative research would involve:

Design and Synthesis: Synthetic chemists would develop efficient and scalable routes to this compound and its rationally designed analogues. researchgate.net

Computational Modeling: Theoretical chemists would predict the properties of these new molecules, guiding the synthetic efforts towards the most promising candidates. nih.gov

Materials Characterization: Materials scientists would investigate the physical properties of the synthesized compounds, including their thermal stability, photophysical characteristics, and solid-state morphology. researchgate.net

Device Fabrication and Testing: Engineers and physicists would incorporate the most promising materials into prototype devices, such as sensors or solar cells, to evaluate their performance in real-world applications.

Such an integrated approach ensures that the design of new molecules is directly informed by the requirements of the final application. The unique electronic features imparted by the nitro group make this compound a particularly interesting candidate for this synergistic exploration at the frontier of chemistry and materials science.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2-Methyl-5-nitroquinolin-4(3H)-one, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of anthranilic acid derivatives followed by nitration. For example, quinolinone analogs are synthesized via cyclocondensation under acidic conditions (e.g., polyphosphoric acid) . Nitration can be optimized using mixed HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to minimize over-nitration. Microwave-assisted synthesis reduces reaction time by 30% and improves yields (e.g., 75% vs. 55% conventional) for similar nitro-substituted heterocycles .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identifies nitro group vibrations (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .

- NMR : ¹H NMR distinguishes methyl groups (δ 2.5–3.0 ppm) and aromatic protons, while ¹³C NMR confirms quinolinone carbonyl (δ ~165 ppm) .

- X-ray crystallography : Resolves substituent positioning, as demonstrated for 4-hydroxyquinolin-2(1H)-one derivatives .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Variations may stem from polymorphs or impurities. Recrystallize using solvent mixtures (e.g., ethanol/water) and compare differential scanning calorimetry (DSC) thermograms. Cross-validate with high-purity standards (>98% by HPLC) synthesized via established protocols .

Q. What purification methods effectively isolate this compound from complex reaction mixtures?

- Methodological Answer :

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) for baseline separation .

- Preparative HPLC : Employ C18 columns with acetonitrile/water (0.1% formic acid) to achieve >95% purity, as validated for dihydroquinolinones .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties or reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrostatic potential surfaces, identifying electrophilic sites (e.g., C-3 position) for nucleophilic attacks. Studies on nitroquinolinones show the nitro group reduces electron density at adjacent carbons, guiding regioselective functionalization .

Q. What strategies resolve contradictions in reported biological activities of nitro-substituted quinolinones?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies. For example, in USP7 inhibitors, methyl substitutions at specific positions enhanced binding affinity by 3-fold, suggesting similar strategies for optimizing bioactivity in nitroquinolinones .

Q. How does the nitro group influence intermolecular interactions in crystal structures of this compound?

- Methodological Answer : X-ray studies of 4-hydroxyquinolin-2(1H)-one derivatives reveal nitro groups participate in hydrogen bonding with adjacent carbonyls, stabilizing crystal lattices. Similar analyses can be applied to map non-covalent interactions in this compound .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, considering structural analogs?

- Methodological Answer :

- Ub-AMC assay : Measures deubiquitinase inhibition (e.g., IC₅₀ values for USP7 inhibitors) .

- Antiparasitic activity : Use Plasmodium falciparum cultures for antimalarial screening, as done for 4(1H)-quinolone derivatives .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.